STING-Inducer-1 is a synthetic compound that plays a crucial role in activating the STING (Stimulator of Interferon Genes) pathway, an essential component of the innate immune response. This pathway is pivotal for sensing cytosolic DNA and triggering the production of type I interferons, which are critical for antiviral and antitumor immunity. STING-Inducer-1 has garnered attention due to its potential therapeutic applications in oncology and infectious diseases.
The development of STING-Inducer-1 is rooted in the need for effective immunotherapeutic agents that can enhance the body’s immune response against tumors and viral infections. The compound is derived from a class of small molecules designed to mimic natural cyclic dinucleotides, which are known to activate the STING pathway.
STING-Inducer-1 belongs to the category of STING agonists, which are compounds that activate the STING signaling pathway. These agonists can be classified based on their structural characteristics and mechanisms of action, including cyclic dinucleotides, small-molecule agonists, and other synthetic derivatives.
The synthesis of STING-Inducer-1 typically involves several key steps:
The synthesis often utilizes techniques such as:
STING-Inducer-1 is characterized by a specific molecular structure that allows it to effectively bind to the STING protein. The structural features include:
The molecular formula, molecular weight, and specific stereochemistry are critical for understanding its reactivity and binding affinity. For instance:
STING-Inducer-1 undergoes several chemical reactions upon administration:
The activation mechanism involves:
The mechanism by which STING-Inducer-1 activates the immune response involves several steps:
Studies have shown that upon activation by compounds like STING-Inducer-1, there is a marked increase in type I interferon production and other inflammatory cytokines, enhancing immune responses against tumors and infections.
STING-Inducer-1 is typically characterized by:
Key chemical properties include:
STING-Inducer-1 has significant potential applications in various fields:
STING-Inducer-1 operates as a non-nucleotide agonist, binding the ligand-binding domain (LBD) of stimulator of interferon genes (STING) in a manner distinct from endogenous cyclic dinucleotides like 2'3'-cyclic guanosine monophosphate–adenosine monophosphate (cGAMP). Unlike cGAMP, which stabilizes a "closed" LBD conformation via a lid-like antiparallel β-sheet structure (residues 224–244), STING-Inducer-1 maintains an "open-LBD" conformation. This open state is characterized by solvent exposure of the ligand-binding pocket and minimal displacement of the β-lid segment [2] [4].
Molecular dynamics simulations reveal that STING-Inducer-1 induces local structural ordering within the intrinsically disordered C-terminal tail (CTT, residues 343–379) of STING. This allosteric modulation exposes phosphorylation sites (e.g., serine 366) critical for recruitment of TANK-binding kinase 1 and interferon regulatory factor 3. Hydrophobic interactions involving leucine 362/363 and methionine 223 further stabilize the active CTT conformation, priming it for downstream signaling [2] [7].
Table 1: Conformational States Induced by STING Ligands
| Ligand Type | LBD Conformation | β-Lid Status | CTT Ordering | Key Residues Involved |
|---|---|---|---|---|
| cGAMP (Endogenous) | Closed | Sealed | Partial | Y167, R238, H232 (Binding) |
| STING-Inducer-1 | Open | Disordered | Complete | L362, L363, M223 (Allostery) |
| cdG (Bacterial) | Open | Disordered | Minimal | Q273, A277 (Polymerization) |
STING-Inducer-1 triggers unique oligomeric assemblies of STING dimers, differing fundamentally from the side-by-side chains formed by cGAMP-bound STING. Cryo-electron microscopy studies demonstrate that STING-Inducer-1 binding induces a 180° rotation of the LBD relative to the transmembrane domain. However, instead of exclusively promoting side-by-side polymerization, it facilitates "head-to-head" packing between LBDs of adjacent dimers. This assembly resembles the autoinhibited state of apo-STING yet remains permissive for downstream signaling [4] [7].
The head-to-head interface involves residues within the connector helix and LBD (e.g., glutamine 273 and alanine 277). Mutagenesis at these sites abolishes oligomerization and subsequent interferon production. Functional assays confirm slower activation kinetics (~2–4 hours delayed vs. cGAMP) and reduced interferon beta induction, suggesting this atypical oligomerization imposes a regulatory checkpoint on signal amplification [4] [8].
Table 2: STING Oligomeric States and Functional Consequences
| Agonist | Oligomer Structure | Polymer Interface | TBK1 Recruitment Efficiency | Activation Kinetics |
|---|---|---|---|---|
| cGAMP | Side-by-side chains | Helix α2/α3 | High | Rapid (<1 hour) |
| STING-Inducer-1 | Head-to-head + side-by-side | LBD β-lid/connector | Moderate | Delayed (2–4 hours) |
| DiABZI-3 (Analog) | Mixed assemblies | LBD core | Low-Moderate | Delayed (3–6 hours) |
STING-Inducer-1-activated STING engages directly with autophagosome biogenesis machinery during its endoplasmic reticulum-to-Golgi trafficking. Palmitoylation at cysteine 91 facilitates STING clustering at the Golgi, where it recruits vacuolar sorting protein 34 and beclin 1—core components of the phosphatidylinositol 3-kinase complex I. This complex drives phagophore nucleation by generating phosphatidylinositol 3-phosphate-enriched omegasomes [5] [9].
Notably, STING-Inducer-1-bound STING vesicles colocalize with autophagy-related protein 9a-positive vesicles and WD repeat domain phosphoinositide-interacting protein 2. This interaction delivers STING complexes to nascent phagophores, enabling their encapsulation into microtubule-associated protein 1 light chain 3-positive autophagosomes. The process is independent of canonical pathogen-induced autophagy but requires unc-51-like autophagy activating kinase 1 and autophagy-related protein 14 for completion [9] [10].
STING-Inducer-1 potentiates cyclic guanosine monophosphate–adenosine monophosphate synthase (cGAS) activation by inducing mitochondrial DNA release—a damage-associated molecular pattern. This occurs via two mechanisms:
Liberated mitochondrial DNA is detected by cytosolic cyclic guanosine monophosphate–adenosine monophosphate synthase, generating 2'3'-cyclic guanosine monophosphate–adenosine monophosphate. This establishes an amplification loop for sustained STING/interferon regulatory factor 3 activation independent of initial STING-Inducer-1 binding [6] [9].
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